molecular formula C17H16N4O4 B7710645 N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

Cat. No.: B7710645
M. Wt: 340.33 g/mol
InChI Key: UMBGSBQIHKCGCG-UHFFFAOYSA-N
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Description

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-3-18-13-9-8-11(10-14(13)21(22)23)17-19-16(20-25-17)12-6-4-5-7-15(12)24-2/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBGSBQIHKCGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the nitro and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, nitroanilines, and methoxybenzoyl chlorides. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline.

Scientific Research Applications

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline
  • N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxyaniline
  • N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-chloroaniline

Uniqueness

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for various applications compared to similar compounds.

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